MPT0B214

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C20H20N2O5 |

|---|---|

分子量 |

368.4 g/mol |

IUPAC名 |

(5-amino-6-methoxyquinolin-2-yl)-(3,4,5-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C20H20N2O5/c1-24-15-8-7-13-12(18(15)21)5-6-14(22-13)19(23)11-9-16(25-2)20(27-4)17(10-11)26-3/h5-10H,21H2,1-4H3 |

InChIキー |

HBQYPNDXFXSVNP-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C2=C(C=C1)N=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |

製品の起源 |

United States |

Foundational & Exploratory

MPT0B214: A Technical Guide to its Mechanism of Action as a Novel Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic small molecule that has demonstrated potent antitumor activity by targeting the microtubule network, a critical component of the cellular cytoskeleton. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the signaling pathways it modulates. The information presented herein is a synthesis of preclinical data, intended to equip researchers and drug development professionals with a comprehensive understanding of this promising therapeutic agent.

Core Mechanism: Inhibition of Tubulin Polymerization

This compound exerts its primary antitumor effect by directly interfering with the dynamics of microtubule assembly. Microtubules are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Molecular Interaction: this compound functions as a microtubule destabilizing agent by binding to the colchicine-binding site on β-tubulin.[1][2] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1][2]

Quantitative Analysis of Tubulin Polymerization Inhibition: The inhibitory potency of this compound on microtubule assembly has been quantified in vitro.

| Parameter | Value | Reference |

| IC50 for Tubulin Polymerization Inhibition | 0.61 ± 0.08 µM | [1] |

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

G2/M Phase Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, this compound prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with key molecular changes:

-

Upregulation of Cyclin B1: A critical regulatory protein for entry into mitosis.

-

Dephosphorylation of Cdc2 (CDK1): Activation of this kinase is essential for mitotic progression.

-

Phosphorylation of Cdc25C: This phosphatase activates Cdc2, and its phosphorylation state is tightly regulated during the cell cycle.

-

Elevated Expression of MPM-2: A marker for mitotic phosphoproteins.

Induction of Apoptosis via the Intrinsic Pathway

Prolonged arrest in the G2/M phase ultimately leads to the induction of programmed cell death, or apoptosis. This compound activates the mitochondria-dependent intrinsic apoptotic pathway. Key events in this pathway include:

-

Phosphorylation of Bcl-2: This anti-apoptotic protein is inactivated upon phosphorylation, leading to a loss of mitochondrial membrane integrity.

-

Disruption of Mitochondrial Membrane Potential: The loss of Bcl-2 function results in the permeabilization of the mitochondrial outer membrane.

-

Cytochrome c Release: Mitochondrial permeabilization leads to the release of cytochrome c into the cytoplasm.

-

Caspase-9 and Caspase-3 Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3.

In Vitro Antitumor Activity

This compound has demonstrated significant cytotoxic activity across a range of human cancer cell lines, including those with multidrug resistance.

Cytotoxicity in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values for this compound have been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB | Cervical Carcinoma | 5 - 15 | |

| HONE-1 | Nasopharyngeal Carcinoma | 5 - 15 | |

| HT29 | Colorectal Carcinoma | 5 - 15 | |

| MCF-7 | Breast Carcinoma | 5 - 15 | |

| H460 | Lung Cancer | 5 - 15 | |

| TSGH | Gastric Carcinoma | 5 - 15 | |

| MKN-45 | Gastric Carcinoma | 5 - 15 |

Activity in Multidrug-Resistant (MDR) Cell Lines

This compound has shown efficacy against cancer cell lines that overexpress P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein (MRP), which are common mechanisms of resistance to chemotherapy.

| Cell Line | Resistance Phenotype | IC50 (nM) | Reference |

| KB-VIN10 | P-gp/MDR1 Overexpression | 20 - 40 | |

| KB-S15 | MRP Overexpression | 15 - 30 |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound mechanism of action signaling pathway.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Experimental Workflow: Cell Cycle Analysis

References

- 1. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]

- 2. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

MPT0B214: A Technical Guide to a Novel Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 has emerged as a promising synthetic small molecule inhibitor of microtubule polymerization. By binding to the colchicine site on β-tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic mitochondrial pathway. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its cellular effects.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anticancer drug development. This compound, chemically identified as 5-amino-6-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)-quinoline, is a novel synthetic compound that has demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including those with multidrug resistance.[1][2]

Mechanism of Action

This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[1][2] This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

In vitro studies have shown that this compound inhibits the polymerization of purified tubulin in a concentration-dependent manner.

Cell Cycle Arrest

Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[1] This arrest is associated with the modulation of key cell cycle regulatory proteins, including an upregulation of cyclin B1 and the mitotic marker MPM-2, along with dephosphorylation of Cdc2 and phosphorylation of Cdc25C.

Induction of Apoptosis

The primary mechanism of this compound-induced cell death is apoptosis, mediated through the mitochondria-dependent intrinsic pathway. This is characterized by the loss of mitochondrial membrane potential, phosphorylation of the anti-apoptotic protein Bcl-2, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-9 and caspase-3.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) / System | Reference |

| IC₅₀ (Tubulin Polymerization) | 0.61 ± 0.08 µM | Purified tubulin | |

| Kᵢ (Competition with [³H]colchicine) | 0.04 µM | Purified tubulin |

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| KB | Cervical Carcinoma | 5 - 15 | |

| HONE-1 | Nasopharyngeal Carcinoma | 5 - 15 | |

| HT29 | Colorectal Carcinoma | 5 - 15 | |

| MCF-7 | Breast Carcinoma | 5 - 15 | |

| H460 | Lung Cancer | 5 - 15 | |

| TSGH | Gastric Carcinoma | 5 - 15 | |

| MKN-45 | Gastric Carcinoma | 5 - 15 |

Table 3: Cytotoxicity of this compound against Multidrug-Resistant (MDR) Cell Lines

| Cell Line | Resistance Mechanism | IC₅₀ (nM) | Reference |

| KB-VIN10 | P-gp170/MDR and MRP overexpression | Not explicitly stated, but sensitive |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Tubulin Polymerization Assay

-

Principle: The polymerization of tubulin is monitored by the increase in turbidity (absorbance) of a solution containing purified tubulin upon incubation at 37°C.

-

Protocol:

-

Purified, unpolymerized, microtubule-associated protein-rich tubulin is incubated with various concentrations of this compound.

-

The mixture is warmed to 37°C to initiate polymerization.

-

The change in absorbance at 340 nm is measured over time using a spectrophotometer.

-

The IC₅₀ value is calculated from the concentration-response curve.

-

Cell Viability Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.

-

Protocol:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

The absorbance at 570 nm is measured using a microplate reader.

-

The IC₅₀ value is determined from the dose-response curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protocol:

-

Cells are treated with this compound for the desired time points.

-

Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., cyclin B1, Cdc2, Bcl-2, caspase-3, etc.).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Caspase Activity Assay

-

Principle: This assay measures the activity of specific caspases using a colorimetric or fluorometric substrate.

-

Protocol:

-

Cells are treated with this compound.

-

Cell lysates are prepared.

-

The lysate is incubated with a specific caspase substrate (e.g., DEVD-pNA for caspase-3) that releases a chromophore or fluorophore upon cleavage.

-

The absorbance or fluorescence is measured to quantify caspase activity.

-

In Vivo Xenograft Study

-

Note: While the primary discovery paper for this compound does not report in vivo data, a general protocol for a xenograft study is provided for context.

-

Principle: Human tumor cells are implanted into immunocompromised mice to evaluate the in vivo antitumor efficacy of a compound.

-

Protocol:

-

Human cancer cells (e.g., KB cells) are subcutaneously injected into the flank of nude mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives the vehicle.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating microtubule inhibitors.

Caption: this compound signaling pathway leading to apoptosis.

Caption: Experimental workflow for microtubule inhibitor evaluation.

Conclusion and Future Directions

This compound is a potent microtubule inhibitor with a well-defined mechanism of action involving the disruption of tubulin polymerization, G2/M cell cycle arrest, and induction of mitochondria-mediated apoptosis. Its efficacy against multidrug-resistant cancer cell lines highlights its potential as a valuable candidate for further preclinical and clinical development. Future research should focus on comprehensive in vivo efficacy studies in various cancer models, detailed pharmacokinetic and toxicological profiling, and elucidation of the structure-activity relationship to guide the development of even more potent and selective analogs. As of the latest available information, no clinical trials for this compound have been registered. The synthesis of this compound involves the coupling of a quinoline core with a 3,4,5-trimethoxybenzoyl group, though a detailed, publicly available step-by-step protocol is not readily accessible.

References

- 1. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]

- 2. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

MPT0B214 Tubulin Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of MPT0B214, a novel synthetic microtubule inhibitor. It focuses on its interaction with the colchicine binding site of tubulin, detailing the downstream cellular consequences and providing methodologies for its study.

Executive Summary

This compound is a potent anti-proliferative agent that targets the microtubule cytoskeleton, a critical component for cell division. It functions by binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization. This disruption of microtubule dynamics triggers a cascade of events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through the intrinsic, mitochondria-dependent pathway. Notably, this compound demonstrates significant cytotoxic activity in the nanomolar range across a variety of human cancer cell lines, including those with multidrug resistance.

Quantitative Data Summary

The following tables summarize the key quantitative metrics defining the activity of this compound.

Table 1: Tubulin Inhibition and Binding Affinity

| Parameter | Value | Reference Compound | Value (Reference) |

| Tubulin Polymerization IC₅₀ | 0.61 ± 0.08 µM | - | - |

| Inhibition Constant (Ki) | 0.04 µM | Colchicine | 1.29 µM |

Table 2: In Vitro Cytotoxicity

| Cell Line | Cancer Type | IC₅₀ Range (nM) |

| KB | Cervical Carcinoma | 5 - 15 |

| HONE-1 | Nasopharyngeal Carcinoma | 5 - 15 |

| HT29 | Colorectal Carcinoma | 5 - 15 |

| MCF-7 | Breast Carcinoma | 5 - 15 |

| H460 | Lung Cancer | 5 - 15 |

| TSGH | Gastric Carcinoma | 5 - 15 |

| MKN-45 | Gastric Carcinoma | 5 - 15 |

| KB-VIN10 | Multidrug-Resistant Cervical Carcinoma | Effective (IC₅₀ not specified) |

Data synthesized from studies by Chiang et al.[1]

Mechanism of Action: From Tubulin Binding to Apoptosis

This compound exerts its anticancer effects through a well-defined mechanism initiated by its binding to tubulin.

Inhibition of Microtubule Dynamics

This compound is a potent inhibitor of tubulin polymerization[1]. By binding to the colchicine site on β-tubulin, it prevents the assembly of αβ-tubulin heterodimers into microtubules[1]. This disruption of the dynamic equilibrium between tubulin dimers and microtubules leads to the disorganization of the microtubule network within the cell[1].

G2/M Cell Cycle Arrest

The failure to form a functional mitotic spindle due to microtubule disruption activates the spindle assembly checkpoint. This results in the arrest of cancer cells in the G2/M phase of the cell cycle[1]. This arrest is biochemically characterized by several key events:

-

Upregulation of Cyclin B1 : A critical regulatory protein for entry into mitosis.

-

Dephosphorylation of Cdc2 (CDK1) : Activation of the key mitotic kinase.

-

Phosphorylation of Cdc25C : A phosphatase that activates Cdc2.

-

Elevated Expression of MPM-2 : A marker for mitotic cells.

Induction of the Intrinsic Apoptotic Pathway

Prolonged arrest in mitosis ultimately triggers programmed cell death (apoptosis) via the mitochondria-dependent intrinsic pathway. The signaling cascade involves:

-

Phosphorylation of Bcl-2 : The anti-apoptotic protein Bcl-2 is phosphorylated, which inactivates its protective function at the mitochondrial membrane.

-

Mitochondrial Membrane Permeabilization : The loss of Bcl-2 function leads to increased mitochondrial outer membrane permeability (MOMP).

-

Cytochrome c Release : Pro-apoptotic factors, including cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation : In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9.

-

Executioner Caspase Activation : Caspase-9 then cleaves and activates executioner caspases (e.g., caspase-3), which carry out the systematic dismantling of the cell.

Visualized Pathways and Workflows

Signaling Pathway of this compound

Caption: Signaling cascade of this compound from tubulin binding to apoptosis.

Experimental Workflow for this compound Evaluation

Caption: A logical workflow for characterizing tubulin-targeting agents.

Experimental Protocols

The following are detailed, representative protocols for the key experiments used to characterize this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

-

Purified tubulin protein (>97% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

This compound and control compounds (e.g., colchicine, paclitaxel) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340-350 nm.

Procedure:

-

Pre-warm the spectrophotometer to 37°C.

-

On ice, prepare the tubulin solution by resuspending lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.

-

Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to 10% (v/v).

-

Pipette the test compounds (e.g., various concentrations of this compound) and controls into a pre-chilled 96-well plate. Include a DMSO vehicle control.

-

To initiate the polymerization reaction, add the ice-cold tubulin/GTP/glycerol mixture to each well.

-

Immediately place the plate in the 37°C spectrophotometer.

-

Measure the absorbance at 350 nm every 30 seconds for at least 60 minutes.

-

Plot absorbance versus time. Inhibition of polymerization is observed as a decrease in the Vmax and/or the final plateau of the polymerization curve compared to the vehicle control.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.

Cell Viability (Methyl Blue / SRB Assay)

This assay determines the cytotoxic (growth-inhibitory) effect of a compound on a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) or Methyl Blue solution

-

Tris-base solution (10 mM, pH 10.5)

-

96-well cell culture plates

-

Microplate reader (510 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

After incubation, gently add cold TCA to each well to a final concentration of 10% to fix the cells. Incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Add 100 µL of SRB or Methyl Blue solution to each well and stain for 30 minutes at room temperature.

-

Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm on a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Immunofluorescence for Microtubule Network Analysis

This method allows for the direct visualization of the effects of this compound on the cellular microtubule network.

Materials:

-

Cells grown on sterile glass coverslips in a 24-well plate

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Fixative: 4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary Antibody: Mouse anti-α-tubulin antibody

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

-

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with this compound at a concentration known to be effective (e.g., 10x IC₅₀) for a specified time (e.g., 18-24 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Look for depolymerization and disorganization of microtubules in treated cells compared to controls.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cells in culture

-

This compound

-

PBS

-

Fixative: Cold 70% Ethanol

-

Staining Solution: Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Harvest both adherent and floating cells and collect them by centrifugation at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells for at least 2 hours at -20°C (can be stored for longer).

-

Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

References

MPT0B214: A Potent Microtubule Inhibitor Inducing G2/M Cell Cycle Arrest

A Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B214 is a novel synthetic aroylquinolone derivative that has demonstrated significant antitumor activity by disrupting microtubule dynamics. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's therapeutic effect, with a specific focus on its ability to induce G2/M cell cycle arrest in cancer cells. By inhibiting tubulin polymerization through binding to the colchicine-binding site, this compound triggers a cascade of signaling events that ultimately halt cell division and lead to apoptotic cell death. This document details the experimental evidence, presents quantitative data in a structured format, outlines the methodologies for key experiments, and provides visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2] Their critical role in the formation of the mitotic spindle makes them a prime target for anticancer drug development.[3] Agents that interfere with microtubule dynamics can disrupt mitosis, leading to cell cycle arrest and subsequent apoptosis.[3] this compound has emerged as a potent microtubule inhibitor with promising preclinical activity against a variety of human tumor cell lines, including multidrug-resistant (MDR) phenotypes.[1] This guide explores the core mechanism of this compound-induced G2/M arrest, providing researchers and drug development professionals with a comprehensive understanding of its mode of action.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its primary effect by directly interfering with the assembly of microtubules. It binds to the colchicine-binding site on β-tubulin, a key component of the α/β-tubulin heterodimers that polymerize to form microtubules. This binding event inhibits the polymerization of tubulin into microtubules, leading to a net depolymerization of the microtubule network.

Quantitative Data: Tubulin Polymerization Inhibition

The inhibitory effect of this compound on tubulin polymerization has been quantified in vitro. The following table summarizes the key data point.

| Parameter | Value | Cell-Free/Cell-Based |

| IC50 for Tubulin Polymerization | 0.61 ± 0.08 µM | Cell-Free |

Data sourced from in vitro microtubule assembly assays with purified, unpolymerized, microtubule-associated protein-rich tubulin.

Cellular Consequence: G2/M Cell Cycle Arrest

The disruption of microtubule dynamics by this compound leads to a robust arrest of cancer cells in the G2/M phase of the cell cycle. This is a hallmark of microtubule-destabilizing agents. The inability to form a functional mitotic spindle activates the spindle assembly checkpoint, preventing the cell from proceeding into anaphase and completing mitosis.

Quantitative Data: Anti-proliferative Activity of this compound

This compound has demonstrated potent anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below.

| Cell Line | Cancer Type | IC50 (nM) |

| KB | Cervical Carcinoma | 5 - 15 |

| HONE-1 | Nasopharyngeal Carcinoma | 5 - 15 |

| HT29 | Colorectal Carcinoma | 5 - 15 |

| MCF-7 | Breast Carcinoma | 5 - 15 |

| H460 | Lung Cancer | 5 - 15 |

| TSGH | Gastric Carcinoma | 5 - 15 |

| MKN-45 | Gastric Carcinoma | 5 - 15 |

IC50 values were determined using a methyl blue assay.

This compound has also shown efficacy against drug-resistant cell lines, suggesting its potential to overcome certain mechanisms of chemotherapy resistance.

Signaling Pathway of this compound-Induced G2/M Arrest

The arrest of cells in the G2/M phase by this compound is mediated by the modulation of key cell cycle regulatory proteins. The disruption of microtubules triggers a signaling cascade that converges on the master regulator of mitotic entry, the Cyclin B1/Cdc2 complex (also known as MPF - M-phase promoting factor).

The key molecular events are:

-

Upregulation of Cyclin B1: this compound treatment leads to an accumulation of Cyclin B1.

-

Dephosphorylation of Cdc2 (at Tyr15): The activation of the Cyclin B1/Cdc2 complex requires the dephosphorylation of Cdc2 at inhibitory sites, such as Tyrosine 15. This compound treatment is associated with the dephosphorylation of Cdc2 at this site.

-

Phosphorylation of Cdc25C: The phosphatase responsible for dephosphorylating Cdc2 is Cdc25C. Its activation is regulated by phosphorylation. This compound treatment leads to the phosphorylation of Cdc25C, which is a prerequisite for its activity.

-

Increased Expression of MPM-2: Mitotic Protein Monoclonal 2 (MPM-2) is an antibody that recognizes a group of proteins that are phosphorylated at the onset of mitosis. Elevated expression of the MPM-2 epitope is a marker for cells entering M-phase. This compound treatment increases MPM-2 expression, indicating a block during mitosis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, H1299, H226)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MPT0B014 (related compound, protocol is transferable)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (or MPT0B014) for the desired time period (e.g., 48 hours). Include a vehicle control (DMSO).

-

After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in the G2/M checkpoint.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-p-Cdc2, anti-Cdc25C)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells in a suitable lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound represents a promising new class of microtubule-targeting agents with potent anti-cancer activity. Its ability to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis, provides a clear mechanism for its therapeutic potential. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for further research and development of this compound and related compounds as effective cancer chemotherapeutics. The efficacy of this compound in multidrug-resistant cell lines is particularly noteworthy and warrants further investigation.

References

- 1. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

MPT0B214: A Potent Microtubule Inhibitor with Antitumor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MPT0B214 is a novel, synthetic small molecule that has demonstrated significant potential as an anticancer agent. Identified as a potent inhibitor of tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis through a mitochondria-dependent intrinsic pathway. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and preclinical data of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Synthesis

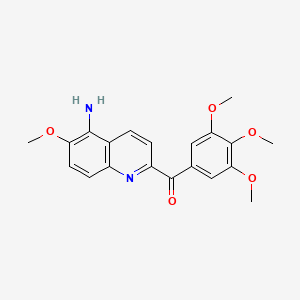

This compound belongs to the class of aroylquinolone regioisomers. Its chemical structure has been identified as 5-amino-6-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)-quinoline[1].

Chemical Structure:

Figure 1: Chemical structure of this compound.

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the synthesis of related 2-aroylquinoline derivatives generally involves multi-step reactions. The general synthesis strategies for 2-arylquinolines often utilize methods like the Povarov reaction, Friedländer annulation, or transition metal-catalyzed cross-coupling reactions[2][3][4][5]. The synthesis of the specific 5-amino-6-methoxy-2-(3′,4′,5′-trimethoxybenzoyl)-quinoline likely involves the coupling of a suitably substituted quinoline precursor with a 3,4,5-trimethoxybenzoyl moiety.

Mechanism of Action

This compound exerts its potent antitumor effects primarily through the inhibition of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle, a crucial apparatus for cell division. This disruption leads to a cascade of cellular events culminating in apoptotic cell death.

Inhibition of Tubulin Polymerization

This compound has been shown to be a potent inhibitor of tubulin polymerization with a half-maximal inhibitory concentration (IC50) of 0.61 ± 0.08 μM in an in vitro tubulin polymerization assay.

| Parameter | Value | Reference |

| IC50 (Tubulin Polymerization) | 0.61 ± 0.08 μM |

Table 1: In vitro tubulin polymerization inhibitory activity of this compound.

Cell Cycle Arrest

By disrupting microtubule dynamics, this compound causes a halt in the cell cycle at the G2/M phase. This arrest is a direct consequence of the cell's inability to form a functional mitotic spindle, triggering the spindle assembly checkpoint.

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound ultimately leads to programmed cell death, or apoptosis, through the mitochondria-dependent intrinsic pathway. This is characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad range of human cancer cell lines, including those that have developed multidrug resistance (MDR).

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| KB | Nasopharyngeal Carcinoma | 4.5 ± 0.5 | |

| A549 | Non-small Cell Lung Cancer | 5.2 ± 0.6 | |

| PC-3 | Prostate Cancer | 6.1 ± 0.7 | |

| MCF-7 | Breast Cancer | 7.3 ± 0.9 | |

| OVCAR-3 | Ovarian Cancer | 3.8 ± 0.4 | |

| KB-VIN10 | Vincristine-resistant Nasopharyngeal Carcinoma | 4-6 | |

| KB-S15 | Paclitaxel-resistant Nasopharyngeal Carcinoma | 4-6 | |

| KB-7D | Doxorubicin-resistant Nasopharyngeal Carcinoma | 4-6 | |

| WI-38 | Normal Human Lung Fibroblast | >1000 |

Table 2: In vitro cytotoxic activity of this compound against various human cancer cell lines and a normal cell line.

Signaling Pathway

The primary signaling pathway affected by this compound is the intrinsic pathway of apoptosis, which is initiated by intracellular stress, in this case, mitotic arrest.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays relevant to the study of this compound.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Protocol:

-

Purified tubulin is suspended in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP and a fluorescence reporter.

-

The tubulin solution is added to a 96-well plate.

-

Test compound (this compound) at various concentrations is added to the wells.

-

The plate is incubated at 37°C to allow for polymerization.

-

The increase in fluorescence, corresponding to the incorporation of the reporter into growing microtubules, is measured over time using a plate reader.

-

The rate of polymerization is calculated and compared to a vehicle control to determine the inhibitory effect of the compound.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cells are seeded and treated with this compound or a vehicle control for a specified time.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed again and then incubated with a solution containing a DNA-staining dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cells are treated with this compound or a vehicle control.

-

After treatment, both floating and adherent cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Fluorescently labeled Annexin V and propidium iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark for a short period.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anticancer compound like this compound.

Caption: A generalized experimental workflow for this compound evaluation.

Conclusion

This compound is a promising preclinical candidate with potent and selective anticancer activity. Its well-defined mechanism of action as a microtubule polymerization inhibitor, coupled with its efficacy against multidrug-resistant cancer cells, warrants further investigation and development. The data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this novel compound.

References

- 1. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

MPT0B214: A-Technical-Guide-to-its-Role-in-Cancer-Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MPT0B214 is a novel, synthetic small molecule that has emerged as a promising anti-cancer agent. Extensive preclinical research has demonstrated its potent activity against a variety of human cancer cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its investigation. Furthermore, this guide includes visualizations of the signaling pathways and experimental workflows associated with this compound to facilitate a deeper understanding of its role in cancer research and aid in the design of future studies.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by acting as a microtubule inhibitor. It binds to the colchicine-binding site on β-tubulin, thereby disrupting microtubule polymerization. This inhibition of microtubule dynamics leads to a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

This compound directly interferes with the assembly of α- and β-tubulin heterodimers into microtubules. In vitro studies have shown that this compound inhibits microtubule polymerization in a concentration-dependent manner.[1][2]

Cell Cycle Arrest at G2/M Phase

The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition. This arrest is characterized by an accumulation of cells in the G2 and M phases of the cell cycle.

Induction of Apoptosis

Prolonged G2/M arrest induced by this compound ultimately triggers programmed cell death, or apoptosis, through the mitochondria-dependent intrinsic pathway. This process involves the phosphorylation of the anti-apoptotic protein Bcl-2, leading to its inactivation. The inactivation of Bcl-2 results in the loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspase-9 and downstream executioner caspases, such as caspase-3.[1]

Quantitative Data

The anti-proliferative activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (μM) |

| KB | Oral Epidermoid Carcinoma | 0.03 ± 0.01 |

| A549 | Lung Carcinoma | 0.04 ± 0.01 |

| DU-145 | Prostate Carcinoma | 0.03 ± 0.01 |

| HeLa | Cervical Carcinoma | 0.02 ± 0.01 |

| HT-29 | Colon Adenocarcinoma | 0.04 ± 0.01 |

| OVCAR-3 | Ovarian Adenocarcinoma | 0.03 ± 0.01 |

| KB-VIN10 (Vincristine Resistant) | Oral Epidermoid Carcinoma | 0.05 ± 0.01 |

| KB-S15 (Cisplatin Resistant) | Oral Epidermoid Carcinoma | 0.04 ± 0.01 |

| NCI/ADR-RES (Doxorubicin Resistant) | Ovarian Adenocarcinoma | 0.06 ± 0.02 |

Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines. Data represents the mean ± SD from three independent experiments.

| Parameter | Value |

| Tubulin Polymerization IC50 | 0.61 ± 0.08 μM[1][2] |

| Colchicine Binding Ki | 0.04 μM |

Table 2: Biochemical Activity of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer activity of this compound.

Cell Culture and Viability Assay

Cell Lines and Culture Conditions: Human cancer cell lines (e.g., KB, A549, DU-145, HeLa, HT-29, OVCAR-3, and their drug-resistant counterparts) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 μM) for 48-72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Western Blot Analysis

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease and phosphatase inhibitor cocktail.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-30 μg) by SDS-PAGE on a 10-12% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:

-

Cyclin B1 (1:1000)

-

Cdc2 (1:1000)

-

Phospho-Cdc2 (Tyr15) (1:1000)

-

Cdc25C (1:1000)

-

Phospho-Cdc25C (Ser216) (1:1000)

-

Bcl-2 (1:1000)

-

Phospho-Bcl-2 (Ser70) (1:1000)

-

Bax (1:1000)

-

Caspase-9 (1:1000)

-

Cleaved Caspase-9 (1:1000)

-

Caspase-3 (1:1000)

-

Cleaved Caspase-3 (1:1000)

-

PARP (1:1000)

-

β-actin (1:5000, as a loading control)

-

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Treat cells with this compound for the indicated times.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI, 50 μg/mL) and RNase A (100 μg/mL).

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

In Vivo Human Tumor Xenograft Study

-

Animal Model: Use 5-6 week old female athymic nude mice.

-

Tumor Inoculation: Subcutaneously inject 5 x 10^6 KB cells in 0.1 mL of serum-free medium into the right flank of each mouse.

-

Treatment: When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

This compound group: Administer this compound intraperitoneally (i.p.) at a dose of 25-50 mg/kg daily or every other day.

-

Vehicle control group: Administer the vehicle (e.g., DMSO and Cremophor EL in saline) following the same schedule.

-

-

Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size, or at the end of the study period. Tumors can be excised for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathways

G2/M Phase Arrest Signaling Pathway

This compound inhibits tubulin polymerization, leading to microtubule disruption and activation of the Spindle Assembly Checkpoint (SAC). The activated SAC promotes the inhibitory phosphorylation of Cdc25C at Ser216, which in turn prevents the dephosphorylation and activation of Cdc2 (CDK1). This, coupled with the accumulation of Cyclin B1, results in a decrease in the activity of the Mitosis-Promoting Factor (MPF), a complex of Cdc2 and Cyclin B1, ultimately causing cell cycle arrest at the G2/M transition.

Intrinsic Apoptosis Signaling Pathway

Sustained G2/M arrest triggered by this compound leads to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This results in a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, promoting the formation of the apoptosome, which in turn activates caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases like caspase-3. Active caspase-3 then cleaves key cellular substrates, such as PARP, leading to the execution of apoptosis.

Conclusion

This compound is a potent microtubule inhibitor with significant anti-cancer activity against a broad range of human tumor cell lines, including those with multidrug resistance. Its well-defined mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and induction of mitochondria-mediated apoptosis, makes it an attractive candidate for further preclinical and clinical development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and its potential as a novel cancer therapeutic.

References

- 1. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway | PLOS One [journals.plos.org]

- 2. A Novel Synthetic Microtubule Inhibitor, this compound Exhibits Antitumor Activity in Human Tumor Cells through Mitochondria-Dependent Intrinsic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

MPT0B214: A Potent Microtubule Inhibitor Overcoming Multidimensional Drug Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MPT0B214 is a novel synthetic small molecule that has demonstrated significant antitumor activity, particularly in multidrug-resistant (MDR) cancer cells. Functioning as a microtubule inhibitor, this compound effectively circumvents the resistance mechanisms commonly associated with P-glycoprotein (P-gp/ABCB1) overexpression. This technical guide provides a comprehensive overview of the core activity of this compound in MDR cells, detailing its mechanism of action, effects on cellular signaling pathways, and the experimental protocols to evaluate its efficacy. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to further investigate and potentially harness the therapeutic potential of this compound.

Mechanism of Action: Disruption of Microtubule Dynamics

This compound exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably mitotic spindle formation during cell division.

1.1. Inhibition of Tubulin Polymerization

This compound inhibits the polymerization of tubulin into microtubules. It achieves this by binding to the colchicine-binding site on β-tubulin. This binding prevents the conformational changes necessary for tubulin dimers to assemble into protofilaments and subsequently into microtubules. The inhibitory effect of this compound on tubulin polymerization has been quantified with a half-maximal inhibitory concentration (IC50) of 0.61 ± 0.08 μM in in vitro assays.[1]

1.2. Efficacy in Multidrug-Resistant Cells

A key characteristic of this compound is its ability to overcome multidrug resistance. This is particularly relevant in cancer cells that overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of chemotherapeutic agents, rendering them ineffective. This compound has been shown to be a poor substrate for these efflux pumps, allowing it to accumulate intracellularly and exert its microtubule-disrupting effects even in resistant cell lines like KB-VIN10, which are known to overexpress P-gp.

Cellular Effects of this compound in Multidrug-Resistant Cells

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

2.1. G2/M Cell Cycle Arrest

By inhibiting microtubule formation, this compound prevents the proper assembly of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption activates the spindle assembly checkpoint, leading to a halt in cell cycle progression at the G2/M phase. This arrest prevents the cell from entering anaphase and completing cell division.

2.2. Induction of Apoptosis via the Intrinsic Pathway

Prolonged G2/M arrest induced by this compound ultimately triggers programmed cell death, or apoptosis, through the mitochondria-dependent intrinsic pathway. This signaling cascade involves the following key events:

-

Upregulation of Pro-Apoptotic Proteins: this compound treatment leads to an increase in the expression of pro-apoptotic proteins like Bax.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, a decrease in the expression of anti-apoptotic proteins such as Bcl-2 is observed.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The altered ratio of pro- to anti-apoptotic proteins leads to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.

-

Executioner Caspase Activation and Substrate Cleavage: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 then cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data available on the activity of this compound.

Table 1: Inhibitory Concentration (IC50) of this compound on Tubulin Polymerization

| Parameter | IC50 (μM) |

| Tubulin Polymerization Inhibition | 0.61 ± 0.08[1] |

Table 2: Cytotoxicity of this compound in Drug-Sensitive and Multidrug-Resistant Cell Lines (Illustrative)

| Cell Line | Resistance Phenotype | IC50 (nM) |

| KB | Drug-Sensitive | Data not available |

| KB-VIN10 | P-gp Overexpression (MDR) | Data not available |

| NCI/ADR-RES | P-gp Overexpression (MDR) | Data not available |

Note: Specific IC50 values for cell viability in these MDR cell lines are not yet publicly available in the reviewed literature.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression (Illustrative)

| Protein | Effect of this compound Treatment | Fold Change (Treated vs. Control) |

| Cyclin B1 | Upregulation | Quantitative data not available |

| p-Cdc2 | Dephosphorylation | Quantitative data not available |

| p-Cdc25C | Phosphorylation | Quantitative data not available |

| MPM-2 | Upregulation | Quantitative data not available |

| Bcl-2 | Downregulation | Quantitative data not available |

| Bax | Upregulation | Quantitative data not available |

| Cleaved Caspase-9 | Upregulation | Quantitative data not available |

| Cleaved Caspase-3 | Upregulation | Quantitative data not available |

| Cleaved PARP | Upregulation | Quantitative data not available |

Note: While the qualitative effects on these proteins are documented, specific quantitative fold-changes from western blot analyses are not detailed in the available literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the activity of this compound.

4.1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of this compound.

-

Materials:

-

Multidrug-resistant (e.g., KB-VIN10, NCI/ADR-RES) and corresponding drug-sensitive parental cell lines.

-

Complete cell culture medium.

-

This compound stock solution (dissolved in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

4.2. Tubulin Polymerization Assay

This assay measures the direct inhibitory effect of this compound on tubulin assembly.

-

Materials:

-

Purified tubulin (>97% pure).

-

GTP solution.

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

This compound at various concentrations.

-

Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin and GTP in polymerization buffer.

-

Add this compound or vehicle control (DMSO) to the reaction mixture.

-

Transfer the mixture to a pre-warmed cuvette or 96-well plate.

-

Immediately place the cuvette/plate in the spectrophotometer/plate reader pre-heated to 37°C.

-

Monitor the increase in absorbance at 340 nm over time, which reflects the extent of tubulin polymerization.

-

The IC50 value is determined by plotting the rate of polymerization against the concentration of this compound.

-

4.3. Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution following this compound treatment.

-

Materials:

-

Cells treated with this compound for various time points (e.g., 0, 12, 24, 48 hours).

-

Phosphate-buffered saline (PBS).

-

70% ethanol (ice-cold).

-

Propidium iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

-

-

Procedure:

-

Harvest both adherent and floating cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer, exciting at 488 nm and collecting the fluorescence emission at ~617 nm.

-

Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

4.4. Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells.

-

Materials:

-

Cells treated with this compound.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

-

Flow cytometer.

-

-

Procedure:

-

Harvest cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

-

4.5. Western Blot Analysis

This protocol is for detecting changes in the expression of key signaling proteins.

-

Materials:

-

Cells treated with this compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., against Cyclin B1, Cdc2, p-Cdc2, Bcl-2, Bax, Caspase-9, Cleaved Caspase-9, Caspase-3, Cleaved Caspase-3, PARP, β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the treated cells and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

4.6. Immunocytochemistry for Microtubule Network Analysis

This protocol allows for the visualization of the effect of this compound on the cellular microtubule network.

-

Materials:

-

Cells grown on coverslips and treated with this compound.

-

4% paraformaldehyde in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 1% BSA in PBST).

-

Primary antibody against α-tubulin.

-

Fluorescently-labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

-

-

Procedure:

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the microtubule network using a fluorescence microscope.

-

Signaling Pathways and Experimental Workflows

5.1. This compound-Induced G2/M Arrest and Apoptosis Signaling Pathway

Caption: this compound signaling pathway leading to apoptosis.

5.2. Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's anticancer effects.

Conclusion

This compound represents a promising new chemical entity with potent antitumor activity, particularly in the challenging context of multidrug resistance. Its mechanism of action, centered on the inhibition of microtubule polymerization, leads to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway. The ability of this compound to evade efflux by P-glycoprotein underscores its potential as a therapeutic agent for treating resistant cancers. This technical guide provides a foundational understanding of this compound's activity and the experimental approaches to further elucidate its effects. Continued research into the quantitative aspects of its efficacy and its performance in a broader range of MDR models is warranted to fully realize its clinical potential.

References

Unraveling the Cytotoxic Mechanisms of MPT0B214: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of MPT0B214, a novel synthetic microtubule inhibitor. By elucidating its mechanism of action, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential as an anti-cancer agent.

Core Cytotoxic Activity: Inhibition of Tubulin Polymerization

This compound exerts its primary cytotoxic effect by disrupting microtubule dynamics, a critical process for cell division. It achieves this by inhibiting tubulin polymerization, binding strongly to the colchicine-binding site of tubulin.[1][2] This interference with microtubule assembly leads to a cascade of events culminating in cell death. The inhibitory concentration (IC50) for tubulin polymerization has been determined to be 0.61 ± 0.08 μM.[1][2] At a concentration of 5 μM, this compound almost completely disrupts tubulin assembly.[1]

Quantitative Analysis of Cytotoxicity

The cytotoxic potency of this compound has been evaluated across a panel of human cancer cell lines, including multidrug-resistant (MDR) variants. The compound demonstrates significant efficacy, with IC50 values in the nanomolar range. Notably, this compound retains its potency against cancer cells that have developed resistance to other microtubule-targeting agents like paclitaxel and vincristine. In contrast, its cytotoxic effect on normal human lung fibroblasts (WI-38) is significantly lower, with an IC50 value greater than 1000 nM, suggesting a favorable therapeutic window.

| Cell Line | Type | IC50 (nM) | Reference |

| KB | Human oral cancer | 4-6 | |

| KB-VIN10 | Multidrug-resistant oral cancer | 4-6 | |

| KB-S15 | Multidrug-resistant oral cancer | 4-6 | |

| KB-7D | Multidrug-resistant oral cancer | 4-6 | |

| WI-38 | Normal human lung fibroblast | >1000 |

Experimental Protocols

Cell Culture and Drug Treatment

Human cancer cell lines (e.g., KB, KB-VIN10, KB-S15, KB-7D) and normal human lung fibroblasts (WI-38) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 72 hours).

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following drug treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Tubulin Polymerization Assay

The in vitro effect of this compound on tubulin polymerization is assessed using a tubulin polymerization assay kit. Purified tubulin is incubated with various concentrations of this compound in a polymerization buffer. The change in absorbance at 340 nm is monitored over time at 37°C. The rate of polymerization is determined, and the IC50 value for inhibition is calculated.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, treated cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compound induces cell cycle arrest at a specific phase.

Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis by this compound is evaluated using Annexin V-FITC and propidium iodide (PI) double staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways of this compound-Induced Cytotoxicity

This compound-induced cytotoxicity is a multi-step process involving cell cycle arrest and the subsequent activation of the intrinsic apoptotic pathway.

G2/M Phase Cell Cycle Arrest

Treatment with this compound leads to the accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with the upregulation of cyclin B1, dephosphorylation of Cdc2, and phosphorylation of Cdc25C. The mitotic marker MPM-2 is also elevated, indicating that cells are arrested in mitosis.

Caption: this compound-induced G2/M phase cell cycle arrest pathway.

Mitochondria-Dependent Intrinsic Apoptosis

Following cell cycle arrest, this compound triggers apoptosis through the mitochondria-dependent intrinsic pathway. This involves changes in the mitochondrial membrane potential, phosphorylation of Bcl-2, and the subsequent release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates downstream effector caspases like caspase-3. Activated caspase-3 cleaves key cellular substrates, including PARP, leading to the execution of apoptosis.

Caption: Mitochondria-dependent intrinsic apoptosis pathway induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of this compound.